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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fabrication and use of Titanium

Silicide (TiSi₂) sputtering targets. The information is intended to guide researchers and

professionals in materials science and thin-film deposition for applications including, but not

limited to, microelectronics, protective coatings, and biocompatible layers.

Introduction to Titanium Silicide
Titanium silicide (TiSi₂) is a refractory metal silicide notable for its low electrical resistivity, high

thermal stability, and excellent compatibility with silicon-based devices.[1] It is a key material in

the semiconductor industry, primarily used for contacts, interconnects, and gate electrodes in

integrated circuits.[2] TiSi₂ exists in two main crystalline phases: the metastable C49 phase,

which forms at lower temperatures (450-650°C), and the thermodynamically stable C54 phase,

which has a significantly lower resistivity (12-24 µΩ·cm compared to 60-70 µΩ·cm for C49) and

is formed at higher temperatures (>650°C).[1] The transition from the C49 to the C54 phase is

critical for achieving the desired electrical properties in microelectronic applications.

Sputtering targets made of TiSi₂ are used to deposit thin films of this material onto various

substrates. The quality of the sputtering target—in terms of purity, density, and homogeneity—

directly impacts the properties of the deposited thin film.
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The primary method for producing high-density and high-purity TiSi₂ sputtering targets is

through powder metallurgy.[3][4] This involves the consolidation of titanium and silicon powders

in the desired stoichiometry, followed by a high-temperature, high-pressure sintering process.

The most common industrial methods are Hot Pressing (HP) and Hot Isostatic Pressing (HIP).

Hot Pressing (HP)
Hot pressing is a powder metallurgy process that combines uniaxial pressure and high

temperature to densify powdered materials.[4][5] For ceramic materials like TiSi₂, this method

is effective in producing dense targets while maintaining compositional control.[5]

Parameter Value Range Unit Notes

Sintering Temperature 1600 - 1650 °C

A temperature of

1600°C has been

used for a Ti:Si

mixture[6], while

1650°C was used for

TiB₂ with a TiSi₂

sintering aid.[7]

Applied Pressure 10 - 100 MPa

A pressure of 24 MPa

was used for a Ti:Si

mixture.[6] General

pressures for

sputtering targets are

in this range.[8]

Holding Time 1 - 3 hours

Typical holding time

for sintering

processes.[8]

Atmosphere Argon or Vacuum -

An inert atmosphere is

crucial to prevent

oxidation.[6]

Resulting Density > 95% (up to 99%) % of theoretical

High density is a key

requirement for

sputtering targets.[6]
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Powder Preparation: Start with high-purity titanium and silicon powders (e.g., >99.5%). Mix

the powders in the desired stoichiometric ratio (1 Ti: 2 Si). Ball milling can be used to ensure

a homogeneous mixture.

Mold Loading: Load the mixed powder into a graphite die. Graphite is typically used for its

high-temperature stability and electrical conductivity (if induction heating is used).

Hot Pressing Cycle:

Place the loaded die into the hot press.

Heat the die to the sintering temperature (e.g., 1600°C) under a protective atmosphere of

argon or in a vacuum.[6]

Simultaneously apply uniaxial pressure (e.g., 24 MPa).[6]

Hold at the peak temperature and pressure for a specified duration (e.g., 2 hours) to allow

for densification.[6]

Cool down the system in a controlled manner to prevent thermal shock.

Target Finishing:

Extract the densified target from the die.

Machine the target to the final desired dimensions.

Clean the target to remove any surface contaminants.

Quality Control:

Measure the final density using the Archimedes method.

Analyze the phase composition and microstructure using X-ray diffraction (XRD) and

scanning electron microscopy (SEM).
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Hot Isostatic Pressing (HIP) is a manufacturing process that subjects components to both high

temperature and isostatic gas pressure in a high-pressure containment vessel. The applied

pressure is uniform in all directions, leading to highly dense and homogeneous materials with

low internal stress. This makes it an excellent method for producing high-quality sputtering

targets.

Parameter Value Range Unit Notes

Sintering Temperature 900 - 2250 °C

The ideal temperature

range is broad,

depending on the

material.[9] For

titanium alloys,

temperatures around

913-930°C are

common.[10][11]

Applied Pressure 100 - 200 MPa

Argon is the most

common pressurizing

medium.[9]

Holding Time 2 - 3 hours

A typical dwell time to

ensure complete

densification.[10][11]

Atmosphere Argon -

High-purity argon is

used as the

pressurizing gas.[12]

Resulting Density > 99% % of theoretical

HIP is capable of

producing fully dense

materials.

Powder Preparation: As with hot pressing, start with high-purity, homogeneously mixed

titanium and silicon powders.

Encapsulation:
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Place the powder into a metallic canister or "can" that is shaped to the near-net

dimensions of the final target.

Evacuate the can to remove any trapped gases and then seal it hermetically.

HIP Cycle:

Place the sealed can inside the HIP vessel.

Pressurize the vessel with high-purity argon gas.

Heat the vessel to the desired sintering temperature (e.g., 930°C).[11]

Hold at the target temperature and pressure (e.g., 120 MPa) for the specified time (e.g., 2

hours) to allow the powder to consolidate into a fully dense solid.[11]

Cool the vessel and release the pressure.

Decapsulation and Finishing:

Remove the can from the HIPed billet, typically through chemical etching or mechanical

means.

Machine the target to the final specifications.

Clean and package the target in a vacuum-sealed bag.

Quality Control: Perform density, XRD, and SEM analysis as with the hot-pressed targets to

ensure high quality.

Fabrication Workflow Diagram
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TiSi₂ Sputtering Target Fabrication Workflow
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Caption: Workflow for TiSi₂ target fabrication.
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Use of TiSi₂ Sputtering Targets
TiSi₂ sputtering targets are used in Physical Vapor Deposition (PVD) systems, primarily with

magnetron sputtering, to deposit TiSi₂ thin films. The process can be non-reactive, to deposit a

pure TiSi₂ film, or reactive, where a reactive gas like nitrogen is introduced to form a compound

film such as Titanium Silicon Nitride (TiSiN).

Sputtering Process
Sputtering involves bombarding the target material with energetic ions, typically Argon (Ar+), in

a vacuum chamber. This causes atoms from the target to be ejected, which then travel and

deposit onto a substrate, forming a thin film.
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Parameter Value Range Unit Notes

General

Base Pressure < 5 x 10⁻⁶ Torr

A low base pressure is

essential to minimize

film contamination.

Working Pressure 1 - 10 mTorr

Controls the mean

free path of sputtered

atoms.[13]

Sputtering Gas Argon (Ar) -
High-purity Ar is

typically used.

Ar Flow Rate 10 - 50 sccm

Depends on the

chamber size and

desired pressure.

Substrate

Temperature
Room Temp - 450 °C

Can influence film

crystallinity and phase

formation.[14]

Target-to-Substrate

Distance
10.5 - 16.5 cm

Affects deposition rate

and uniformity.[15]

DC Sputtering

Sputtering Power 75 - 150 W

Higher power

generally leads to a

higher deposition rate.

[16]

RF Sputtering

Sputtering Power 100 - 600 W

Suitable for sputtering

dielectric materials.

[13][17]

Reactive Sputtering

(for TiSiN)

Reactive Gas Nitrogen (N₂) -
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N₂ Flow Rate / Partial

Pressure
Variable sccm / %

The N₂ to Ar ratio is a

critical parameter for

film stoichiometry.[18]

Substrate Preparation:

Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA

clean for Si) to remove any organic and inorganic contaminants.

Load the substrate into the sputtering chamber.

System Pump-down:

Evacuate the chamber to a high vacuum (base pressure < 5 x 10⁻⁶ Torr) to minimize the

presence of residual gases.

Sputtering Process:

Introduce the sputtering gas (high-purity Argon) into the chamber, controlling the flow to

achieve the desired working pressure (e.g., 5 mTorr).

If required, heat the substrate to the desired deposition temperature.

Apply power (DC or RF) to the TiSi₂ target to ignite the plasma.

Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.

Open the shutter to begin depositing the TiSi₂ film onto the substrate.

For reactive sputtering of TiSiN, introduce a controlled flow of nitrogen gas along with the

argon.

Continue the deposition until the desired film thickness is achieved.

Cool-down and Venting:

Turn off the power to the target and the gas flow.
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Allow the substrate to cool down under vacuum.

Vent the chamber to atmospheric pressure with an inert gas like nitrogen.

Film Characterization:

Analyze the deposited film's properties, such as thickness (profilometry, ellipsometry),

resistivity (four-point probe), phase (XRD), and microstructure (SEM/TEM).

Sputtering Process Workflow Diagram
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TiSi₂ Thin Film Sputtering Workflow
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Caption: Workflow for sputtering TiSi₂ thin films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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